4-Cyanobenzaldehyde
CAS No.: 105-07-7
Cat. No.: VC20897961
Molecular Formula: C8H5NO
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105-07-7 |
|---|---|
| Molecular Formula | C8H5NO |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | 4-formylbenzonitrile |
| Standard InChI | InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H |
| Standard InChI Key | WZWIQYMTQZCSKI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)C#N |
| Canonical SMILES | C1=CC(=CC=C1C=O)C#N |
| Melting Point | 100.5 °C |
Introduction
Basic Information and Identification
4-Cyanobenzaldehyde is an aromatic compound with the molecular formula C₈H₅NO and a molecular weight of 131.13 g/mol . The compound features two functional groups: a nitrile (-C≡N) group at the para position relative to an aldehyde (-CHO) group on a benzene ring.
Physical and Chemical Properties
Physical Properties
4-Cyanobenzaldehyde typically appears as a white to slightly beige crystalline powder . Its physical characteristics make it suitable for various synthetic applications and laboratory procedures.
Chemical Structure and Reactivity
The chemical structure of 4-cyanobenzaldehyde features a benzene ring with two electron-withdrawing groups: an aldehyde group and a nitrile group positioned para to each other. This arrangement creates a highly reactive molecule with distinct electronic properties.
The aldehyde group (-CHO) is susceptible to nucleophilic additions and can participate in numerous condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations. The nitrile group (-C≡N) can undergo hydrolysis, reduction, and various transformations to yield amines, amides, and other nitrogen-containing functional groups.
This dual functionality makes 4-cyanobenzaldehyde particularly valuable in multi-step synthetic pathways, allowing for selective transformations and the creation of complex molecular architectures.
Synthesis Methods
Industrial Production
The industrial production of 4-cyanobenzaldehyde typically involves a multi-step process. One significant method described in patent literature utilizes 3-(or 4-)dichloromethylbenzonitrile as a starting material .
The synthetic pathway proceeds as follows:
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Reaction of 3-(or 4-)dichloromethylbenzonitrile with morpholine to produce 3-(or 4-)dimorpholinomethylbenzonitrile
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Hydrolysis of this intermediate with 35% hydrochloric acid to yield 4-cyanobenzaldehyde
The patent notes that the hydrolysis should be conducted at a pH between 1-2, with an optimal temperature range of 60-90°C. Lower temperatures can impede reaction progress, while proper conditions yield high-purity product .
Laboratory Synthesis
In laboratory settings, several methods have been developed for synthesizing 4-cyanobenzaldehyde or its derivatives. These approaches often involve oxidation of corresponding alcohols, selective reduction of nitrile-containing esters, or functional group interconversions.
Recent research has also explored electrochemical methods for synthesizing derivatives of 4-cyanobenzaldehyde. For instance, electrochemical annulation via four-component domino reactions has been used to create isoxazole derivatives from 4-cyanobenzaldehyde . This approach represents an environmentally friendly alternative to traditional synthetic methods, utilizing electricity as an oxidant rather than potentially harmful chemical oxidizers.
Spectroscopic Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable information about the fragmentation pattern of 4-cyanobenzaldehyde, confirming its structure and purity. The compound exhibits a molecular ion peak at m/z 131, consistent with its molecular formula C₈H₅NO.
Nuclear Magnetic Resonance (NMR) Data
1H NMR spectroscopy of 4-cyanobenzaldehyde provides critical structural information. The spectrum, typically measured in CDCl₃, shows distinctive signals for aromatic protons and the aldehyde proton. These spectral data aid in confirming the structure and purity of synthesized compounds .
The 1H NMR spectrum features signals for:
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Aldehyde proton (singlet at high chemical shift, approximately δ 10 ppm)
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Aromatic protons (multiplets in the region of δ 7.5-8.0 ppm)
These spectroscopic data are essential for structure elucidation and quality control in both research and industrial settings.
Applications in Chemical Research and Industry
Organic Synthesis Applications
4-Cyanobenzaldehyde serves as a versatile building block in organic synthesis, enabling the creation of diverse compounds with potential applications in pharmaceuticals, materials science, and other fields.
One of its most significant applications is in the synthesis of heterocyclic compounds. The compound is used as a reagent in the synthesis of boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles . These structures have applications in photodynamic therapy, molecular imaging, and catalysis.
Recent research has demonstrated the use of 4-cyanobenzaldehyde in electrochemical assembly of isoxazoles via four-component domino reactions. This approach represents an environmentally friendly method for creating valuable five-membered heterocyclic compounds with potential applications in medicinal chemistry .
Pharmaceutical Applications
In pharmaceutical research, 4-cyanobenzaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. It is used in the creation of hydrazone-based inhibitors of adipose-triglyceride lipase (ATGL), which have potential applications in metabolic disorders .
The compound is also employed as a reagent in the synthesis of BAZ2-ICR, a chemical probe targeting the bromo domains of BAZ2A and BAZ2B . This application highlights its utility in the development of tools for epigenetic research.
4-Cyanobenzaldehyde derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents, demonstrating the compound's value in medicinal chemistry .
Materials Science Applications
In materials science, 4-cyanobenzaldehyde plays a crucial role in the development of:
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Fluorescent dyes: The compound serves as a key precursor in the production of fluorescent materials essential for biological imaging and diagnostics .
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Specialty polymers: 4-Cyanobenzaldehyde contributes to the development of polymers with enhanced thermal stability and chemical resistance .
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Advanced materials: It is utilized in the formulation of coatings and adhesives, providing improved adhesion and durability for industrial applications .
The dual functionality of 4-cyanobenzaldehyde enables researchers to introduce both nitrile and aldehyde groups into target materials, allowing for subsequent modifications and the fine-tuning of material properties.
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